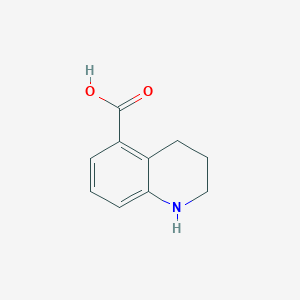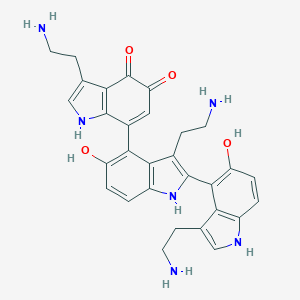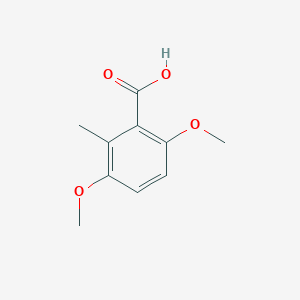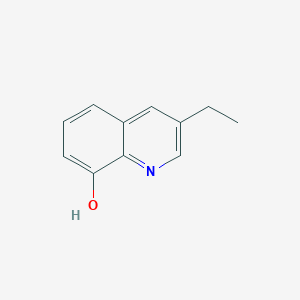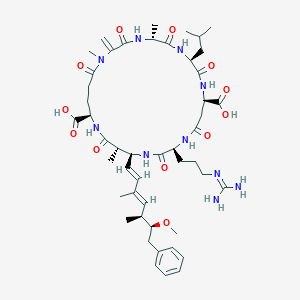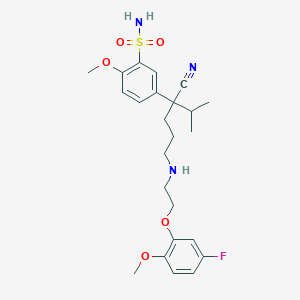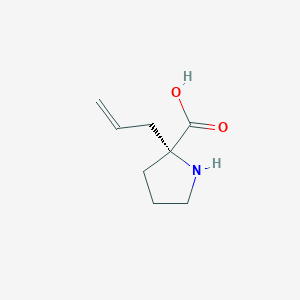
18,19-Dihydroxycorticosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-Dihydroxycorticosterone (18,19-DHDOC) is a steroid hormone that belongs to the class of mineralocorticoids. It is synthesized in the adrenal gland and has a crucial role in regulating water and electrolyte balance in the body. 18,19-DHDOC has been extensively studied in the field of scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mecanismo De Acción
18,19-Dihydroxycorticosterone acts on the mineralocorticoid receptor (MR) in the kidney, colon, and salivary glands, leading to the reabsorption of sodium and the excretion of potassium and hydrogen ions. This results in an increase in blood volume and blood pressure. 18,19-Dihydroxycorticosterone also has non-genomic effects on the vasculature, leading to the relaxation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 18,19-Dihydroxycorticosterone are primarily related to its role in regulating water and electrolyte balance in the body. It increases the reabsorption of sodium in the kidney, leading to an increase in blood volume and blood pressure. It also increases the excretion of potassium and hydrogen ions, leading to a decrease in their concentrations in the blood. Additionally, 18,19-Dihydroxycorticosterone has been shown to have anti-inflammatory and anti-fibrotic effects in the heart and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 18,19-Dihydroxycorticosterone in lab experiments include its specificity for the MR, its well-defined mechanism of action, and its role in regulating water and electrolyte balance. However, its short half-life and the difficulty in synthesizing it in large quantities limit its use in lab experiments.
Direcciones Futuras
For research on 18,19-Dihydroxycorticosterone include investigating its potential role in the regulation of blood pressure and electrolyte balance in hypertension and heart failure, exploring its anti-inflammatory and anti-fibrotic effects in the heart and kidneys, and developing new methods for synthesizing and administering it in lab experiments.
In conclusion, 18,19-Dihydroxycorticosterone is a steroid hormone that plays a crucial role in regulating water and electrolyte balance in the body. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied in scientific research. Further research on 18,19-Dihydroxycorticosterone may lead to new insights into its role in the regulation of blood pressure and electrolyte balance and its potential therapeutic applications in cardiovascular and renal diseases.
Métodos De Síntesis
18,19-Dihydroxycorticosterone is synthesized in the adrenal gland from the precursor hormone, deoxycorticosterone (DOC). The synthesis of 18,19-Dihydroxycorticosterone is regulated by the renin-angiotensin-aldosterone system (RAAS) and the adrenocorticotropic hormone (ACTH) pathway. The RAAS pathway is activated in response to low blood pressure, low blood volume, or low sodium levels, leading to the production of aldosterone, which stimulates the synthesis of 18,19-Dihydroxycorticosterone. The ACTH pathway is activated in response to stress, leading to the production of cortisol, which also stimulates the synthesis of 18,19-Dihydroxycorticosterone.
Aplicaciones Científicas De Investigación
18,19-Dihydroxycorticosterone has been extensively studied in scientific research, particularly in the field of endocrinology. It has been used as a biomarker for the diagnosis and monitoring of adrenal disorders such as primary aldosteronism, adrenal hyperplasia, and adrenal carcinoma. It has also been investigated for its potential role in the regulation of blood pressure and electrolyte balance in hypertension and heart failure.
Propiedades
Número CAS |
115288-31-8 |
|---|---|
Nombre del producto |
18,19-Dihydroxycorticosterone |
Fórmula molecular |
C21H30O6 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-bis(hydroxymethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,14-17,19,22-24,26H,1-6,8-11H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1 |
Clave InChI |
LRKLVKDUKYGITM-PUGGLORVSA-N |
SMILES isomérico |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)CO)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |
SMILES canónico |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |
Sinónimos |
18,19-DHCO 18,19-dihydroxycorticosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





